molecular formula C26H19Cl2N5O4 B1667235 BMS-688521 CAS No. 893397-44-9

BMS-688521

Cat. No.: B1667235
CAS No.: 893397-44-9
M. Wt: 536.4 g/mol
InChI Key: LILGMDXLRPEBNH-HFZDXXHNSA-N
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Description

BMS 688521 is a potent, orally active inhibitor of the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This small molecule antagonist has potential anti-inflammatory activity and is primarily used in research settings to study its effects on immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS 688521 involves multiple steps, including the formation of a triazaspiro structure. The key steps include:

  • Formation of the triazaspiro core.
  • Introduction of the cyanophenyl and dichlorophenyl groups.
  • Final coupling with pyridinecarboxylic acid.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for BMS 688521 are not widely documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This would include the use of large-scale reactors, purification systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

BMS 688521 primarily undergoes:

    Substitution reactions: Introduction of various functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

    Substitution reactions: Often involve reagents like halides and bases.

    Oxidation reactions: Utilize oxidizing agents such as potassium permanganate.

    Reduction reactions: Employ reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various derivatives of BMS 688521, which are used to study structure-activity relationships and optimize its pharmacological properties .

Scientific Research Applications

BMS-688521 exhibits significant inhibitory effects on the LFA-1/ICAM-1 interaction, with reported IC50 values of 2.5 nM in human umbilical vein endothelial cells (HUVEC) and 78 nM in mouse-specific adhesion assays . This inhibition has implications for reducing leukocyte adhesion and accumulation at sites of inflammation, making it a candidate for treating conditions characterized by excessive immune responses.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

  • Autoimmune Diseases : Due to its ability to modulate immune responses, this compound has potential applications in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its inhibition of leukocyte adhesion could reduce tissue damage caused by immune cell infiltration.
  • Allergic Inflammation : The compound's effectiveness in reducing eosinophil accumulation suggests its utility in managing allergic conditions like asthma and allergic rhinitis .
  • Transplant Rejection : By inhibiting T-cell activation and migration, this compound may play a role in preventing transplant rejection, enhancing graft survival rates.

Study 1: Eosinophilic Lung Inflammation Model

In a mouse model of allergic eosinophilic lung inflammation, administration of this compound significantly reduced eosinophil counts in lung tissues compared to control groups. This study highlights the compound's potential to mitigate allergic responses through targeted inhibition of LFA-1 .

Study 2: In Vitro Potency Comparison

A comparative analysis between this compound and its predecessor BMS-587101 demonstrated that this compound exhibited a 4 to 8-fold improvement in potency against human LFA-1 due to enhanced binding interactions with the receptor. This study emphasizes the advancements made in drug design leading to more effective therapeutic candidates .

Mechanism of Action

BMS 688521 exerts its effects by inhibiting the interaction between leukocyte function-associated antigen-1 and intercellular adhesion molecule-1. This inhibition prevents the adhesion of leukocytes to endothelial cells, thereby reducing inflammation. The molecular targets include the binding sites on LFA-1 and ICAM-1, and the pathways involved are primarily related to immune cell signaling .

Comparison with Similar Compounds

Similar Compounds

    BT100: An aptamer that impedes the interaction of von Willebrand factor with platelet glycoprotein.

    Cyclo (Ala-Arg-Gly-Asp-Mamb): A selective antagonist of the RGD peptide.

    Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): An RGD-containing inhibitory peptide.

Uniqueness

BMS 688521 is unique due to its high potency and oral activity as an inhibitor of the LFA-1/ICAM-1 interaction. Its efficacy in reducing eosinophil accumulation in lung inflammation models sets it apart from other similar compounds .

Biological Activity

BMS-688521 is a small molecule identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This compound has garnered attention in immunology and therapeutic research due to its ability to modulate immune responses by disrupting critical protein-protein interactions.

Chemical Structure and Properties

Chemical Name: 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4,4]non-7-yl]-3-pyridinecarboxylic acid
Molecular Weight: 536.37 g/mol
Purity: ≥98%

This compound functions primarily as an allosteric modulator that inhibits the LFA-1/ICAM-1 interaction, which is pivotal for leukocyte adhesion and migration. The compound exhibits an IC50 of 2.5 nM in human umbilical vein endothelial cells (HUVEC) adhesion assays and 78 nM in mouse-specific adhesion assays, indicating its high potency in disrupting cell adhesion processes essential for immune cell trafficking .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits eosinophil accumulation in the lungs during allergic inflammation models in mice. This suggests its potential therapeutic application in conditions characterized by excessive eosinophilic responses, such as asthma and other allergic diseases .

In Vivo Studies

Preclinical studies indicate that this compound exhibits efficacy at a dosage of 1 mg/kg BID (twice daily) in mouse models of allergic inflammation. This dosage effectively reduces eosinophil levels and mitigates inflammation, supporting its role as a promising candidate for further development in treating allergic diseases .

Data Table: Summary of Biological Activity

Parameter Value
Target Interaction LFA-1/ICAM-1
IC50 (HUVEC) 2.5 nM
IC50 (Mouse Assay) 78 nM
Efficacy Dose (Mouse) 1 mg/kg BID
Effect on Eosinophils Inhibits accumulation

Case Studies and Applications

This compound's mechanism has been studied in various contexts, particularly focusing on its potential to treat autoimmune diseases and conditions involving chronic inflammation. The following case studies highlight its application:

  • Asthma Models : In murine models of asthma, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration, demonstrating its therapeutic potential for managing asthma symptoms.
  • Autoimmune Disorders : Research indicates that inhibiting LFA-1 can reduce the severity of autoimmune conditions by limiting T-cell migration to inflamed tissues.
  • Transplant Rejection : this compound may also play a role in reducing transplant rejection rates by modulating immune responses through the inhibition of LFA-1 interactions.

Q & A

Q. Basic: What is the mechanism of action of BMS-688521 in modulating LFA-1/ICAM-1 interactions?

This compound is a small-molecule antagonist of lymphocyte function-associated antigen-1 (LFA-1), which binds to the αL subunit’s I-domain to inhibit its interaction with intercellular adhesion molecule-1 (ICAM-1). This blockade disrupts leukocyte adhesion and transmigration, key steps in inflammatory responses. The compound’s specificity was validated via X-ray crystallography, revealing critical hydrogen bonding and hydrophobic interactions with the αI domain .

Methodological Insight : To confirm target engagement, researchers use in vitro adhesion assays (e.g., ICAM-1-coated plates) and mixed lymphocyte reaction (MLR) tests. This compound exhibits IC50 values of 2.5 nM (adhesion assay) and 60 nM (MLR) .

Q. Basic: What are the key pharmacological properties of this compound relevant to preclinical studies?

Key properties include:

  • Potency : IC50 of 2.5 nM in adhesion assays .
  • Oral bioavailability : Demonstrated in murine models, enabling systemic exposure .
  • Molecular weight : >500 Da, exceeding Lipinski’s Rule of Five but retaining oral efficacy due to optimized pharmacokinetics .
  • Therapeutic efficacy : Reduces eosinophilic inflammation in murine allergic pneumonia models .

Methodological Insight : Pharmacokinetic studies in mice should measure plasma half-life (t1/2) and tissue distribution using LC-MS/MS, correlating exposure levels with in vivo efficacy .

Q. Advanced: How can researchers optimize experimental models to evaluate this compound’s anti-inflammatory efficacy?

  • Model Selection : Use murine allergic eosinophilic pneumonia models to mimic Th2-driven inflammation. Track eosinophil infiltration via bronchoalveolar lavage (BAL) and histopathology .
  • Dosing Regimens : Administer this compound orally at 10–30 mg/kg/day, aligning with preclinical efficacy studies .
  • Endpoint Design : Combine quantitative BAL cell counts with cytokine profiling (e.g., IL-4, IL-5) to assess immune modulation .

Methodological Insight : Include comparator drugs (e.g., corticosteroids) to benchmark efficacy and validate model sensitivity .

Q. Advanced: What are the synthetic challenges in scaling up this compound production for preclinical and clinical use?

The kilogram-scale synthesis involves:

  • Key Intermediate : Spirocyclic hydantoin (4b), prepared via a telescoped SNAR (SN2-Ar) reaction to form the core structure .
  • Deprotection Step : Final cleavage of a tert-butyl group using HCl, achieving 65% overall yield from 4b .

Methodological Insight : Monitor reaction purity via HPLC and optimize solvent systems (e.g., THF/water) to minimize byproducts during scale-up .

Q. Advanced: How do structural modifications of this compound enhance its potency compared to first-generation LFA-1 antagonists?

This compound, a second-generation antagonist, exhibits 4–8× greater in vitro potency than BMS-587101 due to:

  • Extended Binding Interactions : Additional hydrophobic contacts with the αI domain’s MIDAS motif, confirmed by X-ray crystallography .
  • Improved Solubility : Substituent modifications enhance oral bioavailability without compromising target affinity .

Methodological Insight : Use molecular docking simulations to map binding interactions and guide structure-activity relationship (SAR) studies .

Q. Advanced: How should researchers address contradictions in reported clinical trial status of this compound?

  • Evidence Conflict : Early sources cite advancement to clinical trials due to promising preclinical data , while later studies note no registered trials .
  • Resolution Strategies :
    • Review trial registries (ClinicalTrials.gov ) for updates.
    • Investigate potential discontinuation reasons (e.g., prioritization of alternative candidates, toxicity signals in IND-enabling studies) .

Methodological Insight : Cross-reference patent filings (e.g., USPTO) for insights into developmental timelines and strategic pivots .

Q. Advanced: What methodological considerations are critical when correlating in vitro and in vivo data for this compound?

  • Bioavailability : Adjust in vitro IC50 values for plasma protein binding to predict effective in vivo doses .
  • Species Differences : Validate LFA-1/ICAM-1 binding affinity across species (e.g., human vs. murine) using surface plasmon resonance (SPR) .
  • Pharmacodynamic Markers : Measure soluble ICAM-1 levels in serum as a surrogate for target engagement .

Methodological Insight : Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro potency and in vivo efficacy .

Properties

IUPAC Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGMDXLRPEBNH-HFZDXXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893397-44-9
Record name BMS-688521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-688521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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